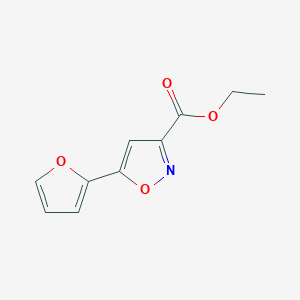

Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-2-13-10(12)7-6-9(15-11-7)8-4-3-5-14-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWAZLUOYYQTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427809 | |

| Record name | ethyl 5-(2-furyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33545-40-3 | |

| Record name | ethyl 5-(2-furyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Introduction

Ethyl 5-(2-furyl)isoxazole-3-carboxylate, with CAS Number 33545-40-3, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its molecular architecture, featuring a strategically substituted isoxazole ring linked to a furan moiety and an ethyl ester functional group, makes it a versatile synthetic intermediate. The isoxazole core is a well-established pharmacophore found in numerous therapeutic agents, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Caption: Chemical structure of this compound.

Section 1: Physicochemical and Spectroscopic Properties

The fundamental physical and chemical characteristics of a compound are critical for its handling, characterization, and application in synthesis.

Physicochemical Data

The key physicochemical properties of this compound are summarized below, providing essential data for laboratory use.[1]

| Property | Value |

| CAS Number | 33545-40-3 |

| Molecular Formula | C₁₀H₉NO₄ |

| Molecular Weight | 207.18 g/mol |

| Melting Point | 49 °C |

| Boiling Point | 352.4 °C at 760 mmHg |

| Density | 1.233 g/cm³ |

| Flash Point | 166.9 °C |

| Refractive Index | 1.506 |

| Appearance | Data not available, likely a solid at room temp. |

| Hazard Codes | Xi (Irritant) |

Spectroscopic Profile

Structural elucidation of novel derivatives relies on a thorough understanding of the parent compound's spectroscopic signature. While a definitive spectrum is compound-specific, the expected characteristics based on its structure and related analogues are as follows:[5][6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan ring protons (typically in the δ 6.5-7.6 ppm range), a singlet for the isoxazole C4-proton, and a quartet and triplet corresponding to the ethyl ester group (δ ~4.4 ppm and ~1.4 ppm, respectively).

-

¹³C NMR: The carbon spectrum will feature characteristic peaks for the ester carbonyl carbon (~160-165 ppm), along with signals for the aromatic carbons of the furan and isoxazole rings. The ethyl group carbons will appear in the upfield region.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch from the ester (~1720 cm⁻¹), C=N stretching from the isoxazole ring, and C-O-C stretching frequencies associated with the furan and ester moieties.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight of 207.18.

Section 2: Synthesis Methodologies

The synthesis of 3,5-disubstituted isoxazoles requires careful control of regioselectivity. Several robust methods have been developed for the synthesis of the this compound scaffold.

Method A: 1,3-Dipolar Cycloaddition

This is a cornerstone of isoxazole synthesis, involving the reaction of a nitrile oxide with an alkyne.[2][7] For this specific target, the reaction would involve 2-furonitrile oxide and ethyl propiolate.

Causality: The choice of a 1,3-dipolar cycloaddition is based on its efficiency in constructing the five-membered heterocyclic ring in a single step. The regioselectivity, which determines whether the 3,5- or 3,4-disubstituted product is formed, can be influenced by solvent polarity and reaction conditions, though the 3,5-isomer is often the major product.[8]

Caption: Synthetic workflow for the 1,3-dipolar cycloaddition route.

Experimental Protocol (Exemplary):

-

Nitrile Oxide Generation: Dissolve 2-furfuraldoxime in a suitable solvent such as dichloromethane.

-

Add an aqueous solution of sodium hypochlorite (NaOCl) dropwise at 0 °C to generate the 2-furonitrile oxide in situ.

-

Cycloaddition: To the freshly prepared nitrile oxide solution, add ethyl propiolate.

-

Reaction: Allow the mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of starting materials.[8]

-

Workup & Purification: Perform an aqueous workup to remove inorganic salts. Dry the organic layer and concentrate it under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate the target compound.

Method B: Condensation from a β-Diketone Precursor

An alternative and highly regioselective route involves the cyclization of a 1,3-dicarbonyl compound with hydroxylamine.[9]

Causality: This method provides unambiguous regiochemical control. The synthesis of the precursor, ethyl 2,4-dioxo-4-(2-furyl)butanoate, ensures that the subsequent cyclization with hydroxylamine hydrochloride can only yield the desired 3-carboxylate isomer. This approach avoids the formation of isomeric byproducts often seen in cycloaddition reactions.

Caption: Synthetic pathway via β-diketone precursor condensation.

Experimental Protocol (Exemplary):

-

Precursor Synthesis: Add 2-acetylfuran and diethyl oxalate to a solution of sodium ethoxide in ethanol at 0-5 °C. Stir the mixture for several hours at room temperature to form the sodium salt of ethyl 2,4-dioxo-4-(2-furyl)butanoate via a Claisen condensation.[9]

-

Acidification: Carefully acidify the reaction mixture with dilute HCl to yield the β-diketone precursor.

-

Cyclization: Dissolve the crude precursor and hydroxylamine hydrochloride in a solvent like ethanol and reflux for several hours.[9]

-

Workup & Purification: After cooling, concentrate the solvent. Dilute the residue with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over sodium sulfate. Purify the final product by recrystallization or column chromatography.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its functional groups, which can be selectively manipulated.

References

- 1. lookchem.com [lookchem.com]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isoxazole synthesis [organic-chemistry.org]

- 8. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to Ethyl 5-(2-furyl)isoxazole-3-carboxylate (CAS: 33545-40-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 5-(2-furyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, spectral characterization, and its emerging applications, offering insights grounded in established scientific principles and experimental data.

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for creating molecules with diverse biological activities.[4] this compound, with its furan moiety and ester functionality, represents a key intermediate for the synthesis of more complex and potentially bioactive molecules.[5] This guide will serve as a detailed resource for researchers looking to understand and utilize this specific isoxazole derivative.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Key Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 33545-40-3 | [6] |

| Molecular Formula | C₁₀H₉NO₄ | [5] |

| Molecular Weight | 207.18 g/mol | [5] |

| Melting Point | 49 °C | [5] |

| Boiling Point | 352.4 °C at 760 mmHg | [5] |

| Density | 1.233 g/cm³ | [5] |

| Flash Point | 166.9 °C | [5] |

| Refractive Index | 1.506 | [5] |

Safety and Handling

While a complete Safety Data Sheet (SDS) was not retrievable in the search, available information indicates the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

As a Senior Application Scientist, I must stress the importance of handling this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the full SDS from the supplier before use. [8][9]

Synthesis and Purification

The most direct and widely applicable method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4][10] For this compound, this involves the reaction of 2-furyl nitrile oxide (generated in situ from 2-furfuraldoxime) with ethyl propiolate.

Synthetic Pathway: 1,3-Dipolar Cycloaddition

The overall synthetic scheme is a classic example of Huisgen 1,3-dipolar cycloaddition. The causality behind this experimental choice lies in its high efficiency and regioselectivity for forming the 3,5-disubstituted isoxazole ring system.

Caption: Synthesis of this compound via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high yield.

-

Preparation of 2-Furfuraldoxime:

-

In a round-bottom flask, dissolve furfural (1 equivalent) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain 2-furfuraldoxime, which can often be used without further purification.

-

-

1,3-Dipolar Cycloaddition:

-

To a stirred solution of 2-furfuraldoxime (1 equivalent) and ethyl propiolate (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a solution of sodium hypochlorite (bleach, 1.5 equivalents) dropwise at 0 °C. The slow addition is critical to control the exothermic reaction and prevent side reactions.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

-

After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification

The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as a solid.

Spectral Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While specific spectra for the title compound were not available in the searched literature, the expected spectral data can be inferred from closely related analogs and general principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), signals for the furan ring protons (typically between 6.5 and 7.8 ppm), and a singlet for the isoxazole ring proton (around 6.9 ppm). For a closely related compound, ethyl 5-phenylisoxazole-3-carboxylate, the isoxazole proton appears at 6.92 ppm.[2]

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester (around 160 ppm), the carbons of the ethyl group, and the aromatic carbons of the furan and isoxazole rings. In ethyl 5-phenylisoxazole-3-carboxylate, the isoxazole ring carbons appear at approximately 99.9, 157.0, and 171.7 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

C=O stretch (ester): A strong band around 1720-1740 cm⁻¹.

-

C=N stretch (isoxazole): A band in the region of 1600-1650 cm⁻¹.

-

C-O stretch (ester and furan): Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ at m/z 207 or 208, respectively, corresponding to the molecular formula C₁₀H₉NO₄.

Applications in Research and Development

This compound serves as a valuable building block in several areas of chemical research, primarily due to the established biological significance of the isoxazole core.

Intermediate in Drug Discovery

The isoxazole moiety is present in numerous approved drugs with a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4] this compound is a key intermediate for the synthesis of novel pharmaceutical compounds.[5] The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for biological screening. The furan ring also offers a site for further chemical modification.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is also utilized in the agrochemical industry.[5] The isoxazole scaffold is found in some herbicides and fungicides, and this building block can be used to develop new and effective crop protection agents.

Coordination Chemistry and Materials Science

The nitrogen and oxygen atoms of the isoxazole ring, along with the oxygen of the furan and ester groups, can act as coordination sites for metal ions. This makes this compound a potential ligand for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or material properties.[5]

Conclusion

This compound is a versatile and valuable heterocyclic compound with significant potential in medicinal chemistry, agrochemical synthesis, and materials science. Its straightforward synthesis via 1,3-dipolar cycloaddition, coupled with the reactivity of its functional groups, makes it an attractive starting material for the development of novel and complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 33545-40-3 Name: [xixisys.com]

- 2. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ETHYL OXAZOLE-5-CARBOXYLATE(118994-89-1) 1H NMR [m.chemicalbook.com]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Ethyl 5-(fur-2-yl)isoxazole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 7. Scheme 1. Synthesis of 3,5- and 3,4-disubstitued isoxazole products 12 and 13 : Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity : Science and Education Publishing [pubs.sciepub.com]

- 8. fishersci.com [fishersci.com]

- 9. msds.carboline.com [msds.carboline.com]

- 10. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]

Molecular structure of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

An In-Depth Technical Guide to the Molecular Structure of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound featuring a core isoxazole scaffold, a structure of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its molecular structure, elucidation through modern spectroscopic techniques, prevalent synthetic methodologies, and its role as a versatile intermediate in the development of novel therapeutic and agrochemical agents. By synthesizing structural data with mechanistic insights, this document serves as an essential resource for professionals engaged in the design and synthesis of complex, biologically active molecules.

Introduction: The Significance of the Isoxazole-Furan Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This motif is a cornerstone in medicinal chemistry, found in a variety of approved pharmaceutical agents such as the anti-inflammatory drug Valdecoxib and the antibiotic Cloxacillin.[1] The isoxazole core's unique electronic properties and its ability to act as a hydrogen bond acceptor contribute to its utility as a bioisostere for other functional groups and its capacity for engaging in crucial non-covalent interactions with biological targets.[1][2]

When coupled with a furan ring, another prevalent heterocycle in biologically active compounds, the resulting this compound molecule emerges as a highly valuable and versatile building block.[3] Its structure allows for straightforward chemical modification, providing a robust platform for generating libraries of novel compounds for screening in drug discovery and agrochemical development programs.[3][4] This guide delves into the foundational chemical and physical properties of this compound, providing the technical detail necessary for its effective application in research and development.

Molecular Structure and Elucidation

The structural integrity of a synthetic compound is paramount. For this compound, a combination of spectroscopic methods provides an unambiguous confirmation of its molecular architecture.

2.1. Core Structural Features

The molecule is formally named Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate . Its structure consists of:

-

An isoxazole ring , substituted at positions 3 and 5.

-

An ethyl carboxylate group (-COOCH₂CH₃) at the C3 position of the isoxazole ring.

-

A 2-furyl group (a furan ring connected at its second carbon) at the C5 position of the isoxazole ring.

Below is a diagram illustrating the key functional components of the molecule.

Caption: Key functional moieties of the title compound.

2.2. Physicochemical and Spectroscopic Data

A summary of the compound's identifiers and physical properties is presented below.

| Property | Value | Reference |

| CAS Number | 33545-40-3 | [3][5][6] |

| Molecular Formula | C₁₀H₉NO₄ | [3][6] |

| Molecular Weight | 207.18 g/mol | [3][6] |

| Appearance | Data not available; likely a solid | |

| Melting Point | 49 °C | [3][5][6] |

| Boiling Point | 352.4 °C at 760 mmHg | [3][6] |

| Density | 1.233 g/cm³ | [3] |

| Refractive Index | 1.506 | [3][6] |

2.3. Spectroscopic Characterization

The confirmation of the molecular structure relies on a synergistic analysis of various spectroscopic techniques. While a definitive experimental spectrum for this specific molecule is not publicly available, the expected data can be reliably predicted based on established principles and data from analogous structures.[7][8][9]

| Technique | Expected Observations |

| ¹H NMR | Ethyl Group: A quartet (~4.4 ppm, 2H) for the -CH₂- group and a triplet (~1.4 ppm, 3H) for the -CH₃ group. Furan Ring: Three distinct signals in the aromatic region (~6.6-7.7 ppm), likely appearing as two doublets and a doublet of doublets. Isoxazole Ring: A sharp singlet (~6.9-7.2 ppm, 1H) for the proton at the C4 position. |

| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region (~160 ppm). Aromatic/Heterocyclic Carbons: Multiple signals between ~105-170 ppm for the isoxazole and furan ring carbons. Ethyl Group Carbons: Signals at approximately 62 ppm (-CH₂-) and 14 ppm (-CH₃-). |

| IR (cm⁻¹) | C=O Stretch (Ester): Strong absorption band around 1720-1740 cm⁻¹. C=N Stretch (Isoxazole): Absorption in the 1600-1650 cm⁻¹ region. C-O Stretch (Ester & Furan): Multiple bands in the 1000-1300 cm⁻¹ range. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |

| Mass Spec (MS) | Molecular Ion (M⁺): A prominent peak at m/z = 207, corresponding to the molecular weight. |

2.4. Crystallographic Insights

While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database, analysis of closely related compounds, such as Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, provides valuable insights.[10] In these structures, the isoxazole ring and the adjacent aromatic ring (phenyl or, in this case, furyl) are typically found to be nearly coplanar.[10] This planarity facilitates π-π stacking interactions in the solid state, which can influence crystal packing and physical properties. The ester group may show some torsional flexibility but often lies close to the plane of the isoxazole ring to maximize conjugation.[10]

Synthesis: A Focus on 1,3-Dipolar Cycloaddition

The construction of the 3,5-disubstituted isoxazole core is most effectively achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[2][11][12] This powerful and highly regioselective method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[13]

3.1. General Synthetic Strategy

The synthesis of this compound can be accomplished by reacting 2-ethynylfuran with a nitrile oxide generated in situ from an appropriate precursor, such as ethyl 2-chloro-2-(hydroxyimino)acetate. The base-mediated elimination of HCl from the hydroxyimidoyl chloride generates the reactive ethyl 2-nitrileoxide-2-acetate, which is immediately trapped by the alkyne.

The overall workflow for this synthetic approach is depicted below.

Caption: Synthetic workflow via 1,3-dipolar cycloaddition.

3.2. Detailed Experimental Protocol

The following protocol is a representative procedure based on established methodologies for isoxazole synthesis.[2][13]

Objective: To synthesize this compound.

Materials:

-

2-Ethynylfuran

-

Ethyl 2-chloro-2-(hydroxyimino)acetate

-

Triethylamine (Et₃N)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a stirred solution of 2-ethynylfuran (1.0 equivalent) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 equivalents) in anhydrous toluene (approx. 0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add triethylamine (1.2 equivalents) dropwise at room temperature.

-

Rationale: The slow addition of the base controls the rate of formation of the highly reactive nitrile oxide, minimizing side reactions and dimerization. Toluene is a common solvent for this type of cycloaddition.

-

-

Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Rationale: The aqueous washes remove the triethylamine hydrochloride salt and any other water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry, comparing the data with the expected values outlined in Section 2.3.

Applications in Drug Discovery and Chemical Synthesis

This compound is not typically an end-product but rather a crucial intermediate.[3] Its value lies in the reactivity of its functional groups, which serve as handles for further molecular elaboration.

-

Pharmaceutical Intermediate: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives.[8] This is a common strategy in drug discovery to explore structure-activity relationships (SAR). The resulting amides often exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties.[9][14]

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound serves as a building block for agrochemicals such as fungicides and herbicides.[3][4]

-

Ligand in Coordination Chemistry: The nitrogen and oxygen atoms within the heterocyclic rings can act as coordination sites for metal ions, making the molecule and its derivatives potential ligands for creating novel metal-organic complexes with catalytic or material applications.[3]

Conclusion

This compound is a well-defined molecular entity whose structure is readily confirmed by standard analytical techniques. Its synthesis is efficiently achieved through robust and regioselective methods like 1,3-dipolar cycloaddition. As a versatile chemical intermediate, it provides a valuable platform for the synthesis of more complex molecules, particularly within the realms of pharmaceutical and agrochemical research. A thorough understanding of its structure, properties, and reactivity is essential for scientists aiming to leverage the potent potential of the isoxazole scaffold in modern chemical innovation.

References

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 33545-40-3 [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. uomphysics.net [uomphysics.net]

- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Potential of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a privileged scaffold in the design of novel therapeutic agents. This guide provides an in-depth exploration of the diverse biological activities exhibited by isoxazole derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, supported by field-proven experimental protocols and quantitative data to inform and inspire future drug discovery endeavors.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Isoxazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines, including those of the breast, lung, and colon.[1][2][3] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that are dysregulated in cancer.[4]

A. Mechanisms of Anticancer Action

A significant body of research points to the ability of isoxazole derivatives to interfere with critical cellular processes that drive tumorigenesis. These include the induction of apoptosis, inhibition of cell proliferation, and disruption of pivotal signaling cascades such as the PI3K/Akt and MAPK pathways.[4][5][6]

1. Induction of Apoptosis: Many isoxazole-containing compounds exert their anticancer effects by triggering programmed cell death. This is often achieved through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins. For instance, some derivatives have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[4]

2. Inhibition of Key Signaling Pathways:

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a common feature of many cancers. Certain isoxazole derivatives have been shown to inhibit this pathway by decreasing the phosphorylation of Akt, a key downstream effector.[5][7][8] This inhibition can lead to decreased cell viability and the induction of apoptosis.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes the ERK, p38, and JNK cascades, plays a crucial role in transmitting extracellular signals to the nucleus to control gene expression involved in cell growth, differentiation, and survival.[9] Isoxazole derivatives have been developed as potent inhibitors of various kinases within this pathway, including p38 MAP kinase and JNK.[10][11][12] By blocking these signaling nodes, isoxazole compounds can effectively halt uncontrolled cell proliferation.

Signaling Pathway Diagram: Isoxazole Derivatives Targeting Cancer Pathways

Caption: Isoxazole derivatives can inhibit key cancer-promoting signaling pathways.

B. Quantitative Assessment of Anticancer Activity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of representative isoxazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Forskolin derivative 14f | MCF-7 (Breast) | 0.5 | [13][14] |

| Forskolin derivative 14f | BT-474 (Breast) | 0.5 | [13][14] |

| TTI-6 | MCF-7 (Breast) | 1.91 | [15] |

| TTI-4 | MCF-7 (Breast) | 2.63 | [15] |

| Imidazo[1,2‐c]pyrimidine-1,2,4‐oxadiazole‐isoxazole derivative 3d | MCF-7 (Breast) | 43.4 | [16] |

| Imidazo[1,2‐c]pyrimidine-1,2,4‐oxadiazole‐isoxazole derivative 4d | MCF-7 (Breast) | 39.0 | [16] |

| Imidazo[1,2‐c]pyrimidine-1,2,4‐oxadiazole‐isoxazole derivative 3d | MDA-MB-231 (Breast) | 35.9 | [16] |

| Imidazo[1,2‐c]pyrimidine-1,2,4‐oxadiazole‐isoxazole derivative 4d | MDA-MB-231 (Breast) | 35.1 | [16] |

| 4-phenoxy-phenyl isoxazole 6l | A549 (Lung) | 0.22 | [17] |

| Isoxazole-linked 2-phenylbenzothiazole 26 | A549 (Lung) | 11-24 | [1] |

| SHU00238 | HCT116 (Colon) | 0.3552 | [3] |

| N-(4-chlorophenyl)-5-carboxamidyl isoxazole | Colon 38 (Colon) | 2.5 µg/mL | [5] |

| N-(4-chlorophenyl)-5-carboxamidyl isoxazole | CT-26 (Colon) | 2.5 µg/mL | [5] |

| Isoxazole-linked 2-phenylbenzothiazole 26 | Colo-205 (Colon) | 11-21 | [1] |

| Isoxazole–Carboxamide derivative 2e | B16F1 (Melanoma) | 0.079 | [18] |

C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram: MTT Assay

Caption: A typical workflow for assessing cell viability using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and incubate for the desired exposure period (e.g., 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Isoxazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, making them attractive candidates for the development of novel anti-infective drugs.[19][20][21]

A. Mechanisms of Antimicrobial Action

The precise mechanisms by which isoxazole derivatives exert their antimicrobial effects are still under investigation but are thought to involve the disruption of essential cellular processes in microorganisms. This may include the inhibition of cell wall synthesis, interference with nucleic acid and protein synthesis, or disruption of metabolic pathways.

B. Quantitative Assessment of Antimicrobial Activity

The antimicrobial activity of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of several isoxazole derivatives against common pathogenic microbes.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Isoxazole-Isoxazoline Conjugate 5h | Escherichia coli | 10 | [22] |

| N3, N5-di(substituted)isoxazole-3,5-diamine 178f | Escherichia coli | 95 | [20] |

| N3, N5-di(substituted)isoxazole-3,5-diamine 178e | Escherichia coli | 110 | [20] |

| N3, N5-di(substituted)isoxazole-3,5-diamine 178d | Escherichia coli | 117 | [20] |

| General Isoxazole Derivatives | Escherichia coli | 40-70 | [23] |

| Isoxazole-Isoxazoline Conjugate 5h | Bacillus subtilis | 10 | [22] |

| New Isoxazole Derivatives | Bacillus subtilis | 10-80 | [19] |

| Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole derivative | Staphylococcus aureus (MSSA) | 3.12 | [19] |

| Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole derivative | Staphylococcus aureus (MRSA) | 4.61 | [19] |

| General Isoxazole Derivatives | Staphylococcus aureus | 40-70 | [23] |

| N3, N5-di(substituted)isoxazole-3,5-diamine 178e | Staphylococcus aureus | 95 | [20] |

| Isoxazole-Isoxazoline Conjugate 5h | Candida albicans | 60 | [22] |

| New Isoxazole Derivatives | Candida albicans | 6-60 | [19][21] |

| PUB14 and PUB17 | Candida albicans | Inactive | [24] |

C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Workflow Diagram: Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the isoxazole derivative in a suitable broth medium in a 96-well microtiter plate.

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in the same broth medium, adjusted to a 0.5 McFarland standard.

-

Inoculate Plate: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Isoxazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[15]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. This includes the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins, and the modulation of the NF-κB signaling pathway.

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some isoxazole derivatives may exert their anti-inflammatory effects by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive state.

B. Quantitative Assessment of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of compounds can be assessed using animal models such as the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of the compound's anti-inflammatory efficacy.

| Compound | Dose | % Edema Inhibition | Reference |

| Isoxazole derivative 5b | - | 75.68 (at 2h), 76.71 (at 3h) | [12] |

| Isoxazole derivative 5c | - | 74.48 (at 2h), 75.56 (at 3h) | [12] |

| Isoxazole derivative 5d | - | 71.86 (at 2h), 72.32 (at 3h) | [12] |

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Workflow Diagram: Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the in vivo assessment of anti-inflammatory activity.

Step-by-Step Methodology:

-

Compound Administration: Administer the isoxazole derivative or vehicle (control) to rats, typically via oral or intraperitoneal injection.

-

Edema Induction: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

IV. Neuroprotective Activity: Shielding Neurons from Damage

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Isoxazole derivatives have shown promise as neuroprotective agents, with the ability to protect neuronal cells from various insults, including oxidative stress.

A. Mechanisms of Neuroprotective Action

The neuroprotective effects of isoxazole derivatives are thought to be mediated by their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival. For example, some derivatives have been shown to protect neuronal cells from glutamate-induced oxidative stress.

B. Quantitative Assessment of Neuroprotective Activity

The neuroprotective efficacy of compounds can be evaluated in vitro using neuronal cell lines such as the mouse hippocampal HT22 cells. The half-maximal effective concentration (EC50) represents the concentration of a compound that provides 50% of its maximal neuroprotective effect.

| Compound Class | Cell Line | EC50 (µM) | Reference |

| 3-aryl-5-(chroman-5-yl)-isoxazoles | HT22 | ~0.3 | [21] |

| General chroman analogues | HT22 | < 1 | [21] |

C. Experimental Protocol: Neuroprotection Assay in HT22 Cells

This in vitro assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Workflow Diagram: Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effects of isoxazole derivatives.

Step-by-Step Methodology:

-

Cell Seeding: Seed HT22 cells in a 96-well plate and allow them to adhere for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the isoxazole derivative for 2 hours.

-

Induction of Oxidative Stress: Induce oxidative stress by adding glutamate (e.g., 5 mM) to the cell culture medium.

-

Incubation: Incubate the cells for 24 hours.

-

Assessment of Cell Viability: Assess cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the compound compared to the glutamate-only control indicates a neuroprotective effect.

V. Conclusion and Future Directions

The isoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a wide range of biological activities. The derivatives discussed in this guide highlight the potential of this heterocyclic system to yield potent and selective modulators of key biological pathways. Future research in this area will likely focus on the development of isoxazole-based compounds with improved pharmacokinetic and pharmacodynamic properties, as well as the exploration of novel biological targets. The integration of computational chemistry and structure-based drug design will undoubtedly accelerate the discovery and optimization of the next generation of isoxazole-based drugs.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Isoxazole Derivative SHU00238 Suppresses Colorectal Cancer Growth through miRNAs Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. espublisher.com [espublisher.com]

- 5. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Akt as strategy to kill cancer cells using 3-substituted 5-anilinobenzo[c]isoxazolequinones: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of novel forskolin isoxazole derivatives with potent anti-cancer activity against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

Ethyl 5-(2-furyl)isoxazole-3-carboxylate: A Versatile Heterocyclic Building Block for Synthesis

Publication Date: January 6, 2026Abstract

Ethyl 5-(2-furyl)isoxazole-3-carboxylate is a multifunctional heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its unique molecular architecture, featuring a strategically substituted isoxazole ring linked to a furan moiety and an ethyl ester, provides multiple reaction sites for chemical modification. This guide offers an in-depth exploration of this building block, covering its synthesis, chemical reactivity, and proven applications in the development of complex, biologically active molecules. We provide detailed experimental protocols, mechanistic insights, and data-driven case studies to empower researchers in drug discovery and materials science to effectively utilize this versatile synthon.

Introduction: The Strategic Value of the Furan-Isoxazole Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with isoxazole derivatives being particularly prominent. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure found in numerous FDA-approved drugs like the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin.[1][2] The isoxazole core is valued for its ability to engage in non-covalent interactions, such as hydrogen bonding via its nitrogen atom and π-π stacking through the unsaturated ring, making it an effective pharmacophore.[1][3]

This compound, with its molecular formula C10H9NO4, capitalizes on this core structure by incorporating two additional key features: a furan ring at the 5-position and an ethyl carboxylate group at the 3-position.[4] This strategic arrangement offers a tripartite platform for synthetic diversification:

-

The Isoxazole Core: Provides structural rigidity and specific electronic properties, while also being susceptible to ring-opening reactions under certain reductive conditions.

-

The Furan Moiety: Acts as an electron-rich aromatic system, enabling electrophilic substitution and other transformations.

-

The Ethyl Ester Group: Serves as a versatile handle for a wide range of modifications, including hydrolysis, amidation, and reduction, to introduce new functional groups and build molecular complexity.

This combination makes the title compound a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[5] This guide will elucidate the fundamental chemistry and practical application of this powerful building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectroscopic properties is critical for its effective use in synthesis, guiding decisions on reaction conditions, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 33545-40-3 | [4] |

| Molecular Formula | C10H9NO4 | [4] |

| Molecular Weight | 207.186 g/mol | [4] |

| Melting Point | 49 °C | [4] |

| Boiling Point | 352.4 °C at 760 mmHg | [4] |

| Flash Point | 166.9 °C | [4] |

Spectroscopic Characterization (Expected):

-

¹H NMR: Protons on the furan and isoxazole rings will appear in the aromatic region, typically between 6.5 and 8.0 ppm. The ethyl ester will show a characteristic quartet (CH₂) and triplet (CH₃) in the upfield region.

-

¹³C NMR: Will show distinct signals for the carbonyl carbon of the ester, as well as the sp²-hybridized carbons of the furan and isoxazole rings.

-

IR Spectroscopy: Key absorption bands will include a strong C=O stretch for the ester (around 1720-1740 cm⁻¹), C=N stretching from the isoxazole ring, and C-O stretching frequencies.

Synthesis of the Building Block: 1,3-Dipolar Cycloaddition

The most common and efficient method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition reaction.[1][3][6] This powerful reaction involves the in situ generation of a nitrile oxide from a precursor, which then reacts with an alkyne (the dipolarophile).

In the synthesis of this compound, the key precursors are:

-

The Dipole: A nitrile oxide generated from furan-2-carbohydroximoyl chloride.

-

The Dipolarophile: Ethyl propiolate, which provides the C3-C4 bond and the C3-carboxylate group of the final isoxazole.

The reaction proceeds through a concerted mechanism, forming two new sigma bonds simultaneously to create the five-membered ring.[7]

Caption: Synthesis of the title compound via 1,3-dipolar cycloaddition.

Exemplary Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for 1,3-dipolar cycloadditions.

-

Step 1: Formation of Furan-2-carbohydroximoyl chloride. To a stirred solution of furan-2-carbaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C. Allow the reaction to stir at room temperature for 3-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Causality Insight: NCS is a mild and effective chlorinating agent for converting the oxime into the hydroximoyl chloride, the precursor to the reactive nitrile oxide. DMF is a suitable polar aprotic solvent for this step.

-

-

Step 2: In situ Generation of Nitrile Oxide and Cycloaddition. To the reaction mixture from Step 1, add ethyl propiolate (1.2 eq). Cool the mixture to 0 °C and add triethylamine (Et₃N) (1.5 eq) dropwise. The triethylamine acts as a base to eliminate HCl from the hydroximoyl chloride, generating the furan-2-carbonitrile oxide in situ.

-

Causality Insight: The in situ generation is crucial as nitrile oxides are highly reactive and can dimerize if not trapped by a dipolarophile. Triethylamine is a common organic base strong enough to facilitate the elimination but mild enough to prevent side reactions.

-

-

Step 3: Reaction Completion and Workup. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC. Upon completion, pour the mixture into ice water and extract with ethyl acetate (3x).

-

Step 4: Purification. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure this compound.

Key Chemical Transformations and Applications

The synthetic utility of this compound lies in the distinct reactivity of its functional groups. This allows for a modular approach to building complex molecules.

Caption: Key reactive pathways of the title compound.

A. Transformations at the Ester Group

The ester functionality is the most common site for initial modification.

-

Hydrolysis to Carboxylic Acid: Saponification of the ethyl ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) readily yields the corresponding carboxylic acid, 5-(2-furyl)isoxazole-3-carboxylic acid.[8] This acid is a crucial intermediate for creating amide libraries.

-

Amidation: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to produce a library of amide derivatives. This is a cornerstone strategy in medicinal chemistry, as the amide bond is a key structural feature in many biological molecules. Isoxazole-amide scaffolds are known to possess a wide range of biological activities, including antifungal, herbicidal, and anticancer properties.[9]

-

Reduction to Alcohol: The ester can be reduced to the primary alcohol, (5-(2-furyl)isoxazol-3-yl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic steps, such as etherification or oxidation to an aldehyde.

B. Transformations involving the Isoxazole Ring

While generally stable, the N-O bond of the isoxazole ring is its Achilles' heel and can be cleaved under reductive conditions.

-

Reductive Ring Opening: Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C) can cleave the weak N-O bond. This reaction can lead to the formation of β-enamino-ketoesters, which are valuable synthetic intermediates in their own right.[10] The precise outcome can depend on the catalyst and conditions used.

Case Study: Application in Drug Discovery

The furan-isoxazole scaffold is being actively investigated for various therapeutic targets. While specific examples directly using this compound are often proprietary, we can extrapolate its utility from studies on closely related analogues. For instance, 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout.[11]

Table 2: Bioactivity of Representative Isoxazole Derivatives

| Compound Class | Target | Biological Activity | Reference |

| 5-Phenylisoxazole-3-carboxamides | Xanthine Oxidase | Potent inhibition (submicromolar range) | [11] |

| 5-Thiophenyl-isoxazoles | Estrogen Receptor Alpha (ERα) | Anti-breast cancer agent (IC₅₀ = 1.91 μM) | [12] |

| Fused Isoxazole Derivatives | Various | Anticancer, Anticonvulsant, Antipsychotic | [2] |

| General Isoxazole Compounds | Various | Anticancer, Antimicrobial, Anti-inflammatory | [7][13] |

This data underscores the potential of the isoxazole core, which can be readily accessed and modified starting from building blocks like this compound, to generate potent and selective drug candidates.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a versatile synthetic platform. Its predictable synthesis via 1,3-dipolar cycloaddition and the orthogonal reactivity of its constituent furan, isoxazole, and ester moieties make it an invaluable tool for the modern synthetic chemist. The demonstrated success of the isoxazole scaffold in a wide array of biologically active agents ensures that this and related building blocks will continue to be central to the discovery and development of new therapeutics and functional materials. Future research will likely focus on expanding the diversity of substituents, exploring novel ring-opening and transformation reactions, and applying this synthon to increasingly complex molecular targets.

References

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. Cas 33545-40-3,this compound | lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 98434-06-1|5-(Furan-2-yl)isoxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoxazole Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of isoxazole derivatives, a cornerstone of modern medicinal chemistry. We will dissect the nuanced interplay between the isoxazole core, its substituents, and the resulting pharmacological effects. This document is designed to be a practical resource, blending theoretical principles with actionable experimental insights to empower researchers in the rational design of novel therapeutics.

The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent feature in a multitude of biologically active compounds.[1][2][3][4] Its prevalence in approved drugs and clinical candidates stems from a unique combination of physicochemical properties. The isoxazole moiety can engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets.[5] Furthermore, the aromatic nature of the isoxazole ring contributes to the conformational rigidity of the molecule, a desirable trait for potent and selective ligands. Its metabolic stability and favorable pharmacokinetic profile further enhance its appeal as a pharmacophore.[6][7]

The versatility of the isoxazole scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][8][9] This wide range of biological activities underscores the isoxazole ring's ability to be tailored for specific therapeutic targets through strategic structural modifications.

Caption: The isoxazole ring with key positions for substitution.

Decoding the Structure-Activity Relationship: A Multi-faceted Approach

The biological activity of isoxazole derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Influence of Substituents at Key Positions

-

Position 3 (C3): Substituents at this position often play a crucial role in target recognition. For instance, in many anticancer isoxazole derivatives, a substituted phenyl ring at C3 is a common feature. The electronic nature of the substituents on this phenyl ring can significantly impact activity. Electron-withdrawing groups, such as nitro and chloro, have been shown to enhance the antibacterial activity of certain isoxazole derivatives.[1]

-

Position 4 (C4): Modification at the C4 position can influence the molecule's conformation and interaction with the target's binding pocket. The introduction of bulky groups at this position can either enhance or diminish activity depending on the specific target. For example, in a series of JNK inhibitors, substitutions at the C4 position were explored to optimize potency and selectivity.[10]

-

Position 5 (C5): The C5 position is another critical site for modification. Similar to C3, aryl or heteroaryl groups at this position are frequently observed in bioactive isoxazole derivatives. The presence of methoxy, dimethylamino, and bromine groups on a C5-phenyl ring has been correlated with increased antibacterial efficacy.[1]

A Tale of Two Rings: The Importance of Di- and Tri-substitution Patterns

The interplay between substituents at different positions is often synergistic. For example, 3,5-disubstituted isoxazoles are a common motif in compounds with antiproliferative properties.[2][3] The specific combination of substituents at these positions dictates the overall biological profile. In some cases, 4,5-diarylisoxazoles have demonstrated greater antimitotic activity compared to their 3,4-diarylisoxazole counterparts, highlighting the importance of the substitution pattern.[2][3]

Unveiling the Pharmacophore: A Computational Approach

Computational modeling, particularly pharmacophore mapping, is an invaluable tool for elucidating the key structural features required for biological activity. A pharmacophore model for isoxazole-based inhibitors of a specific target can be constructed by aligning a set of active compounds and identifying common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model can then be used to virtually screen large compound libraries to identify novel isoxazole derivatives with the potential for desired biological activity.[11]

Caption: A conceptual pharmacophore model for isoxazole derivatives.

Experimental Workflow for SAR Studies of Isoxazole Derivatives

A robust experimental workflow is essential for systematically investigating the SAR of isoxazole derivatives. This typically involves chemical synthesis, in vitro biological evaluation, and in some cases, in vivo studies.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. mdpi.com [mdpi.com]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 5-(2-furyl)isoxazole-3-carboxylate: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 5-(2-furyl)isoxazole-3-carboxylate is a heterocyclic compound of significant interest, positioned at the intersection of furan and isoxazole chemistries. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and established and potential applications for researchers, scientists, and drug development professionals. The core synthetic strategy revolves around the highly efficient 1,3-dipolar cycloaddition, a cornerstone of heterocyclic chemistry. We present a validated, step-by-step synthetic protocol, elucidate the reaction mechanism, and detail the expected spectroscopic profile for structural confirmation. Furthermore, this document explores the compound's role as a versatile synthetic intermediate for creating more complex molecules with potential therapeutic value in oncology, infectious diseases, and inflammatory conditions.[1][2] Finally, a standardized workflow for the preliminary biological screening of this scaffold is proposed, offering a roadmap for future investigations into its pharmacological potential.

Introduction: The Strategic Value of the Furan-Isoxazole Scaffold

The pursuit of novel molecular entities with therapeutic potential frequently leverages the proven value of specific heterocyclic rings. The isoxazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[3] Its five-membered ring, containing adjacent nitrogen and oxygen atoms, acts as a versatile pharmacophore capable of engaging in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition at biological targets.[4]

When coupled with a furan moiety—another privileged heterocycle found in a multitude of natural products and pharmaceuticals—the resulting 5-(2-furyl)isoxazole scaffold presents a compelling starting point for drug discovery. This compound serves as a key building block, combining the biological relevance of these two rings with a reactive ester handle that allows for straightforward chemical elaboration into libraries of derivatives, such as amides, hydrazides, or more complex heterocyclic systems.[1][2] This strategic design makes it an invaluable intermediate for developing novel agents in areas like oncology, antimicrobials, and anti-inflammatory research.[4][5]

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are essential for its handling, characterization, and application in synthesis.

Physicochemical Data

A summary of the key physical and chemical properties is provided in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 33545-40-3 | [6] |

| Molecular Formula | C₁₀H₉NO₄ | [6] |

| Molecular Weight | 207.18 g/mol | [6] |

| Melting Point | 49 °C | [6] |

| Boiling Point | 352.4 °C at 760 mmHg | [6] |

| Density | 1.233 g/cm³ | [6] |

| Flash Point | 166.9 °C | [6] |

| Appearance | Data not available |

Predicted Spectroscopic Data

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |

| Ethyl-CH₃ | ~1.4 | Triplet | ~7.1 | -O-CH₂-CH₃ |

| Ethyl-CH₂ | ~4.4 | Quartet | ~7.1 | -O-CH₂ -CH₃ |

| Furan-H4 | ~6.6 | dd | ~3.5, ~1.8 | Furan Ring |

| Isoxazole-H4 | ~7.0 | Singlet | - | Isoxazole Ring |

| Furan-H3 | ~7.3 | dd | ~3.5, ~0.8 | Furan Ring |

| Furan-H5 | ~7.7 | dd | ~1.8, ~0.8 | Furan Ring |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Ethyl-CH₃ | ~14.2 | -O-CH₂-C H₃ |

| Ethyl-CH₂ | ~62.0 | -O-C H₂-CH₃ |

| Isoxazole-C4 | ~103.0 | Isoxazole Ring |

| Furan-C4 | ~112.9 | Furan Ring |

| Furan-C3 | ~116.0 | Furan Ring |

| Furan-C2 | ~142.0 | Furan Ring |

| Furan-C5 | ~146.5 | Furan Ring |

| Isoxazole-C3 | ~157.0 | Isoxazole Ring |

| Ester-C=O | ~160.0 | C =O |

| Isoxazole-C5 | ~168.0 | Isoxazole Ring |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary slightly depending on the solvent and instrument used.[7][8][9][10]

Synthesis and Mechanistic Insights

The construction of the 3,5-disubstituted isoxazole ring is most effectively achieved via a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[11][12] This powerful and atom-economical method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[4][13][14]

Principle of Synthesis: 1,3-Dipolar Cycloaddition

The key transformation is the reaction between an in situ generated nitrile oxide derived from ethyl chlorooximidoacetate and the terminal alkyne, 2-ethynylfuran.[15] The nitrile oxide is typically generated by dehydrohalogenation of the corresponding hydroximoyl chloride using a mild base. The subsequent cycloaddition is a concerted, pericyclic reaction that proceeds with high regioselectivity to form the desired 5-(2-furyl)isoxazole-3-carboxylate isomer.[11] The choice of a mild base, such as triethylamine or a gentle inorganic base, is critical to prevent dimerization of the nitrile oxide or other side reactions.

Mechanistic Workflow

The reaction proceeds through two main stages: the formation of the nitrile oxide dipole and the subsequent cycloaddition.

References

- 1. Cas 33545-40-3,this compound | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis with perfect atom economy: generation of furan derivatives by 1,3-dipolar cycloaddition of acetylenedicarboxylates at cyclooctynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Discovery of Novel Isoxazole-Based Small Molecules: A Strategic Guide to Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole moiety, a five-membered aromatic heterocycle, stands as a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have cemented its role in the development of a multitude of therapeutic agents. This guide provides an in-depth technical overview of the discovery process for novel isoxazole-based small molecules, from initial synthetic strategies to preclinical evaluation. We will explore the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and ground our discussion in authoritative scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the isoxazole core in their therapeutic programs.

The Isoxazole Scaffold: A Cornerstone of Medicinal Chemistry

The isoxazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique set of physicochemical properties, including the ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and modulate the pharmacokinetic profile of a molecule.[1][2][3] The weak nitrogen-oxygen bond is a key structural aspect, providing a potential site for ring cleavage and further functionalization, making isoxazoles versatile synthetic intermediates.[4]

The significance of this scaffold is underscored by the number of FDA-approved drugs that incorporate it, such as the anti-inflammatory drug valdecoxib, the antirheumatic leflunomide, and various antibiotics like oxacillin and sulfamethoxazole.[4][5][6][7] These successes have spurred continued interest in exploring isoxazole derivatives for a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[2][8][9] The integration of an isoxazole ring can lead to enhanced efficacy, reduced toxicity, and improved pharmacokinetic profiles.[2]

Synthetic Strategies for Crafting Isoxazole Derivatives

The accessibility of diverse isoxazole derivatives is a major advantage for their exploration in drug discovery. A variety of synthetic methodologies have been developed, from classical cycloadditions to modern transition-metal-catalyzed reactions.[5][8]

Foundational Synthesis: 1,3-Dipolar Cycloaddition

The most fundamental and widely utilized method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is highly efficient and allows for the introduction of a wide range of substituents.

Protocol 2.1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

Rationale: This protocol describes a classic and reliable method for isoxazole synthesis. The in situ generation of the nitrile oxide from an oxime precursor minimizes its decomposition and improves reaction yield. The choice of a copper catalyst can accelerate the reaction and improve regioselectivity.[9]

Materials:

-

Substituted aldoxime (1.0 eq)

-

Substituted terminal alkyne (1.2 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Pyridine (2.0 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

-

Dissolve the substituted aldoxime (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at 0 °C and stir for 30 minutes. This converts the aldoxime to the corresponding hydroximoyl chloride.

-

To the reaction mixture, add the substituted terminal alkyne (1.2 eq) and CuI (0.1 eq).

-

Slowly add pyridine (2.0 eq) dropwise to the mixture at 0 °C. The pyridine acts as a base to generate the nitrile oxide in situ.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-